2-(5-Hydroxypentyl)cyclopentan-1-one
Description
Properties
CAS No. |
52477-85-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(5-hydroxypentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O2/c11-8-3-1-2-5-9-6-4-7-10(9)12/h9,11H,1-8H2 |
InChI Key |
PIAUNXSVNVGHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate in Organic Chemistry:
2-(5-Hydroxypentyl)cyclopentan-1-one serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, including fragrances and flavoring agents. The compound's cyclopentanone structure allows for versatile reactions, making it a valuable building block in synthetic organic chemistry.
Synthesis of N-Heterocycles:
Recent studies have demonstrated that derivatives of cyclopentanone, including this compound, can be used in the synthesis of nitrogen-containing heterocycles. These compounds are significant due to their biological activities and applications in medicinal chemistry . The use of engineered enzymes has facilitated the asymmetric synthesis of these complex structures, highlighting the compound's utility in producing biologically relevant molecules.
Pharmaceutical Applications
Potential as Antiviral Agents:
Research has indicated that substituted cyclopentane compounds, including this compound, may possess antiviral properties. These compounds have been explored as neuraminidase inhibitors, which could provide therapeutic options for treating influenza and other viral infections . The mechanism involves the inhibition of viral replication, making it a promising area for further investigation.
Drug Delivery Systems:
The compound has also been studied for its potential role in drug delivery systems. Cyclodextrins, which can form complexes with various drug molecules, have been shown to enhance the solubility and bioavailability of hydrophobic drugs. The incorporation of this compound into these systems could improve the efficacy of drug formulations .
Material Science
Applications in Polymer Chemistry:
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure contributes to the development of new materials with desirable properties such as flexibility and thermal stability. Research into its incorporation into polymer matrices is ongoing, with potential applications in coatings and composites.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Pharmacological and Therapeutic Profiles
- PGV-1 (): Demonstrated efficacy in pancreatic cancer xenograft models via inhibition of tumor growth (99.8% purity). Its extended conjugated system enhances bioavailability compared to simpler cyclopentanones.
- A2K10 (): Exhibits anti-Alzheimer’s activity by targeting α7 nicotinic acetylcholine receptors (binding energy: -8.2 kcal/mol). The benzylidene group enables π-π stacking with receptor residues.
Q & A
Q. What are the recommended spectroscopic methods to confirm the structural identity of 2-(5-Hydroxypentyl)cyclopentan-1-one?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign proton and carbon environments, as demonstrated for analogous cyclopentanone derivatives . Infrared (IR) spectroscopy can validate the carbonyl (C=O) and hydroxyl (-OH) functional groups. Mass spectrometry (MS) should confirm the molecular ion peak and fragmentation pattern. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry or substituent positioning.
Q. How should synthesis protocols for this compound be documented to ensure reproducibility?
- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detail reaction conditions (solvent, temperature, catalyst, and time) and purification methods (e.g., column chromatography, recrystallization) .
- Report yields and purity metrics (e.g., HPLC, GC-MS).
- For novel synthetic routes, include full characterization data (NMR, IR, MS) in the main text or supplementary materials. For known intermediates, cite prior literature but verify purity via melting point or spectroscopic comparison .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Adopt precautionary measures from structurally related ketones:
- Use fume hoods to avoid inhalation of vapors (P261) and wear gloves/eye protection (P262) .
- Store waste separately and collaborate with certified waste management services to mitigate environmental risks, as toxicity data for this compound may be incomplete .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency during enantioselective synthesis of this compound?
- Methodological Answer :
- Experimental Design : Screen chiral catalysts (e.g., Ru(II)-diamine complexes) under varied conditions (solvent polarity, temperature) to identify optimal enantiomeric excess (ee) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to compare yields and ee values across trials. If contradictions persist, employ kinetic studies or computational modeling (e.g., DFT) to elucidate steric/electronic effects influencing catalytic activity .
Q. What strategies are effective for analyzing the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes or hepatocytes to assess phase I/II metabolism. Monitor degradation via LC-MS/MS and identify metabolites using high-resolution MS.
- Data Interpretation : Compare metabolic half-life (t1/2) with structurally similar compounds. If discrepancies arise (e.g., unexpected stability), investigate enzyme-specific interactions via inhibition assays or molecular docking simulations .
Q. How should researchers address discrepancies in NMR spectral data for this compound across different solvent systems?
- Methodological Answer :
- Controlled Replication : Acquire NMR spectra in deuterated solvents (CDCl3, DMSO-d6) under standardized conditions.
- Solvent Effects Analysis : Use computational tools (e.g., COSMO-RS) to predict solvent-induced shifts. Cross-validate with variable-temperature NMR to distinguish dynamic effects (e.g., keto-enol tautomerism) from solvent interactions .
Hypothesis-Driven Research Questions
Q. Does the hydroxyl-pentyl side chain in this compound enhance its bioavailability compared to alkyl-substituted analogs?
- Methodological Answer :
- Experimental Design : Perform comparative pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cmax).
- Data Validation : Use molecular dynamics simulations to assess hydrogen-bonding interactions with biological membranes. Reconcile in vivo data with computational predictions to refine structure-activity relationships .
Q. What mechanistic pathways dominate the thermal degradation of this compound under aerobic vs. anaerobic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
